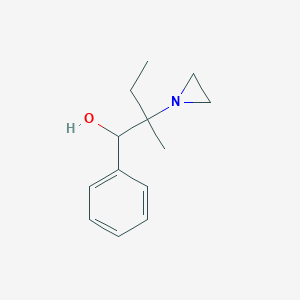

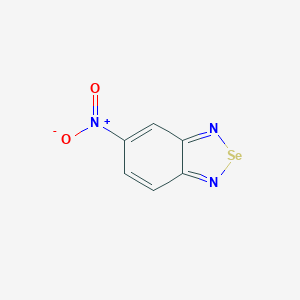

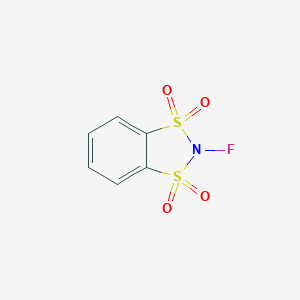

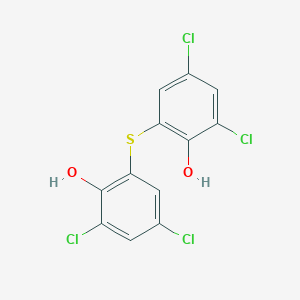

![molecular formula C26H44O4 B075386 [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate CAS No. 1487-50-9](/img/structure/B75386.png)

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Methacryloyloxydecyl dihydrogen phosphate is an organophosphate monomer widely used in dental adhesive materials. Developed in 1981 by the Japanese company Kuraray, it has become a crucial component in dental adhesion polymers due to its strong bonding properties with hydroxyapatite, a major component of tooth enamel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methacryloyloxydecyl dihydrogen phosphate involves a two-step process:

Synthesis of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.

Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate.

Industrial Production Methods: The industrial production of 10-Methacryloyloxydecyl dihydrogen phosphate follows the same synthetic route but on a larger scale, ensuring high purity and consistency of the final product. The process involves stringent quality control measures to maintain the adhesive properties of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Methacryloyloxydecyl dihydrogen phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The phosphorus-chlorine bonds in the intermediate are hydrolyzed during synthesis.

Adhesion Reactions: It readily adheres to hydroxyapatite, forming stable bonds.

Common Reagents and Conditions:

Methacrylic Acid and 1,10-Decanediol: Used in the initial synthesis step.

Phosphoryl Chloride: Used for phosphorylation.

Hydroxyapatite: Interacts with 10-Methacryloyloxydecyl dihydrogen phosphate to form stable bonds.

Major Products Formed:

10-Hydroxydecyl Methacrylate: Intermediate product.

10-Methacryloyloxydecyl Dihydrogen Phosphate: Final product.

Scientific Research Applications

10-Methacryloyloxydecyl dihydrogen phosphate has a wide range of applications in scientific research:

Dentistry: Used in dental adhesives for its strong bonding properties with tooth enamel.

Materials Science: Studied for its interactions with hydroxyapatite and other materials.

Biology and Medicine: Investigated for its potential in developing new biomaterials and medical adhesives.

Mechanism of Action

The mechanism of action of 10-Methacryloyloxydecyl dihydrogen phosphate involves its interaction with hydroxyapatite. The phosphate group in the compound forms strong bonds with the calcium ions in hydroxyapatite, resulting in a stable and durable adhesive bond. This interaction is crucial for its effectiveness in dental applications .

Comparison with Similar Compounds

2-Methacryloyloxethyl Phenyl Hydrogen Phosphate: Another phosphate monomer used in dental adhesives.

4-Methacryloyloxyethyl Trimellitic Acid Anhydride: Known for its adhesion to both tooth structures and dental alloys.

Uniqueness: 10-Methacryloyloxydecyl dihydrogen phosphate stands out due to its high bonding strength and stability with hydroxyapatite. Its unique chemical structure allows for durable and long-lasting adhesive bonds, making it a preferred choice in dental applications .

Properties

CAS No. |

1487-50-9 |

|---|---|

Molecular Formula |

C26H44O4 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] hexadecanoate |

InChI |

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3/t25-/m0/s1 |

InChI Key |

KTMANQJLYZAYIP-VWLOTQADSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.